(15S)-15-hydroxyicosa-11,13-dienoic acid

5-lipoxygenase inhibition stereochemistry-activity relationship leukotriene biosynthesis

(15S)-15-hydroxyicosa-11,13-dienoic acid, commonly designated 15(S)-HEDE, is a stereochemically defined monohydroxy fatty acid belonging to the eicosanoid class of hydroxyeicosadienoic acids. It is produced enzymatically from 11Z,14Z-eicosadienoic acid by the action of 15-lipoxygenase (15-LO) and has been identified as an endogenous lipid mediator in mammalian systems, including psoriatic skin scale extracts.

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
CAS No. 92693-04-4
Cat. No. B163619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(15S)-15-hydroxyicosa-11,13-dienoic acid
CAS92693-04-4
Synonyms15S-hydroxy-11Z,13E-eicosadienoic acid
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCCCC(=O)O)O
InChIInChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1
InChIKeyZTRWPEHMGCHTIT-XMSPSUPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15(S)-HEDE (CAS 92693-04-4) – Stereochemically Pure 15-Lipoxygenase-Derived Eicosadienoic Acid Metabolite for 5-Lipoxygenase Inhibition Studies


(15S)-15-hydroxyicosa-11,13-dienoic acid, commonly designated 15(S)-HEDE, is a stereochemically defined monohydroxy fatty acid belonging to the eicosanoid class of hydroxyeicosadienoic acids [1]. It is produced enzymatically from 11Z,14Z-eicosadienoic acid by the action of 15-lipoxygenase (15-LO) and has been identified as an endogenous lipid mediator in mammalian systems, including psoriatic skin scale extracts [2]. The compound is characterized by a C20 carbon backbone bearing a conjugated 11Z,13E-diene system and a single hydroxyl substituent at the C15 position in the S-configuration (molecular formula C20H36O3; molecular weight 324.50 g/mol) [3]. Its primary documented pharmacological activity is inhibition of 5-lipoxygenase (5-LO), the rate-limiting enzyme in leukotriene biosynthesis, with an IC50 of 26 µM in RBL-1 cell assays [1].

Why (±)-15-HEDE or Other In-Class Hydroxy Fatty Acids Cannot Replace 15(S)-HEDE in Quantitative 5-Lipoxygenase Research


The eicosadienoic acid metabolite family contains multiple structurally related species—including racemic (±)-15-HEDE, the inactive R-enantiomer 15(R)-HEDE, the oxidized derivative 15-OxoEDE, and cross-pathway analogs such as 15(S)-HEPE and 15(S)-HETE—that differ substantially in 5-LO inhibitory potency, stereochemical specificity, and biological origin [1]. The racemic mixture (±)-15-HEDE exhibits an IC50 of 35 µM, representing approximately 1.35-fold weaker inhibition than enantiopure 15(S)-HEDE at 26 µM, because the R-enantiomer has no independently documented 5-LO inhibitory activity [2]. Non-enzymatically oxidized preparations may also contain 15-OxoEDE (IC50 = 55 µM), which is roughly half as potent . These quantitative potency gaps, combined with differences in enzymatic versus non-enzymatic biosynthetic relevance, mean that substituting a racemic mixture, an oxidized derivative, or a cross-pathway analog for stereochemically pure 15(S)-HEDE introduces uncontrolled variability in dose-response studies and compromises the interpretability of results in inflammation and lipid mediator research.

15(S)-HEDE Differential Potency & Stereospecificity Evidence: Head-to-Head and Cross-Study Quantitative Comparisons


Enantiopure 15(S)-HEDE vs. Racemic (±)-15-HEDE: 5-LO Inhibitory Potency in RBL-1 Cells

In the foundational structure-activity study by Haviv et al., 15(S)-HEDE inhibited 5-lipoxygenase in RBL-1 (rat basophilic leukemia) cell homogenates with an IC50 of 26 µM, whereas the racemic mixture (±)-15-HEDE, which contains equimolar 15(R)-HEDE and 15(S)-HEDE, exhibited an IC50 of 35 µM in the same assay system [1]. The 1.35-fold lower potency of the racemate is consistent with the observation that 15(R)-HEDE, when isolated via chromatographic resolution of the racemate, has no independently reported biological activity against 5-LO [2]. This demonstrates that the S-configuration at C15 is a critical determinant of 5-LO inhibitory activity within this chemotype.

5-lipoxygenase inhibition stereochemistry-activity relationship leukotriene biosynthesis

15(S)-HEDE vs. 15-OxoEDE: Oxidation Product Shows ~2-Fold Reduction in 5-LO Inhibitory Potency

15-OxoEDE (CAS 105835-44-7), generated through oxidation of the 15-hydroxyl group of 15-HEDE to a ketone, inhibits 5-LO in RBL-1 cells with an IC50 of 55 µM, compared with 26 µM for 15(S)-HEDE . This represents an approximately 2.1-fold loss of potency upon oxidation of the C15 hydroxyl to a carbonyl. The quantitative difference is attributed to the importance of the 15-hydroxyl group as a hydrogen-bond donor in the 5-LO pharmacophore model established by Haviv et al., where the free hydroxyl was identified as one of several key structural features required for optimal inhibition [1].

oxidative metabolism 5-lipoxygenase structure-activity relationship eicosanoid oxidation

Cross-Class 5-LO Inhibition Comparison: 15(S)-HEDE (Dienoic) vs. 15(S)-HEPE (Pentaenoic) vs. 15(S)-HETE (Tetraenoic)

Within the broader family of 15(S)-hydroxy eicosanoids that inhibit 5-LO, 15(S)-HEDE (dienoic, 2 double bonds; IC50 = 26 µM) [1] occupies an intermediate potency position between 15(S)-HEPE (pentaenoic, 5 double bonds, derived from EPA; IC50 = 28 µM) and 15(S)-HETE (tetraenoic, 4 double bonds, derived from arachidonic acid; IC50 = 7.7 µM) [2]. The degree of unsaturation and the specific geometric configuration of the conjugated diene system are key determinants of 5-LO inhibitory potency, as demonstrated by the systematic analog studies of Haviv et al., who showed that the cis,trans-11,13-diene geometry in 15-HEDE is optimal for its scaffold, while additional double bonds in 15-HETE (5,8,11,13-tetraene) confer roughly 3.4-fold greater potency [1].

cross-class comparison 5-lipoxygenase polyunsaturation degree eicosanoid SAR

Enzymatic (15-LO-Derived) vs. Non-Enzymatic Origin: Biosynthetic Relevance of 15(S)-HEDE for Pathway-Specific Studies

15(S)-HEDE is produced stereospecifically from 11Z,14Z-eicosadienoic acid by the action of 15-lipoxygenase (15-LO), establishing it as an enzymatic product with defined biosynthetic origin [1]. In contrast, (±)-15-HEDE is generated through non-enzymatic oxidation of 11,14-eicosadienoic acid and represents a racemic mixture lacking stereochemical fidelity . Furthermore, 15(S)-HEDE has been detected as an endogenous metabolite in mammalian systems: Camp et al. identified 15-HEDE in psoriatic skin scale extracts (15-OH stereochemistry undetermined in that study), and Miyata et al. demonstrated that endogenous 15-HEDE levels in mouse nasal lavage fluid increased to approximately 0.6 ng/mL following allergic rhinitis induction, where it acted as a vasodilatory lipid mediator via KV channel activation [2][3].

biosynthetic pathway 15-lipoxygenase enzymatic vs. non-enzymatic eicosadienoic acid metabolism

Structural Pharmacophore Definition: 15(S)-HEDE Molecular Features Required for Optimal 5-LO Inhibition

The systematic structure-activity relationship (SAR) study by Haviv et al. defined the optimal structural features for 5-LO inhibition by 15-HEDE analogs: a free carboxyl group, a carboxylate side chain of nine carbons, an omega side chain of five or six carbons, a cis,trans- or trans,cis-11,13-diene (or 11,13-diyne) system, and a 15-hydroxyl group [1]. Conversion of 15-HEDE to its 16-membered lactone reduced but did not eliminate 5-LO inhibitory activity, demonstrating that covalent constraint of the molecule alters potency [1]. Molecular modeling of analogs modified in the C11-C15 region showed that inactive analogs protrude into regions of space not occupied by active analogs, confirming a defined spatial pharmacophore [1]. These features collectively distinguish 15(S)-HEDE from analogs such as 13(S)-HODE (C18 backbone, different double bond geometry) and 15(S)-HETrE (trienoic, derived from DGLA), each of which occupies a distinct position in the 5-LO inhibition landscape [2].

pharmacophore model 5-lipoxygenase structure-activity relationship rational analog design

15(S)-HEDE Procurement-Driven Application Scenarios: Where Stereochemical Purity and Defined Biosynthetic Origin Are Experimentally Decisive


5-Lipoxygenase Enzymology and Inhibitor Screening: Enantiopure 15(S)-HEDE as a Pathway-Selective Reference Inhibitor

In 5-LO enzymology studies, 15(S)-HEDE (IC50 = 26 µM in RBL-1 assays) serves as a stereochemically defined reference inhibitor for benchmarking novel 5-LO inhibitors. The 1.35-fold potency advantage over racemic (±)-15-HEDE (IC50 = 35 µM) [1] means that dose-response curves generated with enantiopure material are free from the confounding influence of the inactive R-enantiomer. This is critical when calculating accurate Ki values, assessing mechanism of inhibition (competitive vs. allosteric), or comparing inhibitor potency across laboratories. The defined pharmacophore elucidated by Haviv et al. further enables rational interpretation of SAR for novel inhibitor scaffolds benchmarked against 15(S)-HEDE [1].

Eicosadienoic Acid (EDA) Metabolic Pathway Tracing: 15(S)-HEDE as an Enzymatic Product Standard for Lipidomics

Lipidomics workflows investigating the 15-LO/EDA metabolic axis require 15(S)-HEDE as an authentic analytical standard for retention time locking, MS/MS spectral library matching, and quantitative calibration. Because 15(S)-HEDE is the specific enzymatic product of 15-LO acting on 11Z,14Z-eicosadienoic acid [2], it serves as a pathway-specific marker that is not confounded by the non-enzymatically generated racemic mixture. Miyata et al. demonstrated that endogenous 15-HEDE levels reach approximately 0.6 ng/mL in murine nasal lavage fluid under allergic rhinitis conditions [3], establishing the concentration range for which quantitative assays must be validated. Procurement of enantiopure 15(S)-HEDE rather than racemic (±)-15-HEDE ensures that retention time and fragmentation patterns in LC-MS/MS or GC-MS assays correspond exclusively to the biologically relevant S-enantiomer.

In Vivo Models of Allergic Rhinitis and Vascular Hyperpermeability: 15(S)-HEDE as a Characterized Lipid Mediator Probe

The functional characterization of 15-HEDE as a vasodilatory and vascular permeability-enhancing lipid mediator in murine models provides a foundation for in vivo pharmacological studies. Miyata et al. demonstrated that intranasal administration of 3 µg 15-HEDE narrowed nasal passages and thickened nasal mucosa in mice, with vasodilation mediated specifically through voltage-gated K+ (KV) channel activation, as evidenced by significant inhibition of 15-HEDE-induced vascular relaxation by 4-aminopyridine [3]. Intravital imaging confirmed that 1 µg 15-HEDE dilated blood vessels and increased vascular permeability (Miles assay) [3]. For researchers investigating the role of EDA-derived lipid mediators in allergic inflammation, stereochemically pure 15(S)-HEDE provides a defined molecular probe whose activity can be attributed to a single enantiomer, enabling cleaner interpretation of receptor- and ion channel-mediated mechanisms.

Psoriasis and Inflammatory Skin Disease Research: 15(S)-HEDE as an Endogenously Detected Hydroxy Fatty Acid

Camp et al. identified 15-HEDE in psoriatic skin scale extracts via HPLC purification followed by GC-MS analysis, alongside other monohydroxy fatty acids including 15-HETE, 12-HETE, and 13-HODD [4]. Although chemokinetic activity assays for 15-HEDE were negative at concentrations up to 100 µM in that study, its presence as an endogenous metabolite in lesional skin implicates the EDA/15-LO pathway in the psoriatic inflammatory milieu [4]. For dermatological research programs investigating the lipid mediator landscape of inflammatory skin diseases, 15(S)-HEDE serves as a reference compound for quantifying pathway activation and distinguishing enzymatic 15-LO products from non-enzymatic oxidation artifacts that may arise during sample processing.

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